molecular formula C11H22O B13612375 3-(4-Methylcyclohexyl)butan-2-ol

3-(4-Methylcyclohexyl)butan-2-ol

Cat. No.: B13612375
M. Wt: 170.29 g/mol
InChI Key: SCGODHIADJGHRD-UHFFFAOYSA-N
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Description

3-(4-Methylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C11H22O It is a secondary alcohol characterized by a cyclohexane ring substituted with a methyl group and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylcyclohexyl)butan-2-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-methylbut-1-ene. This method follows Anti-Markovnikov’s addition, where borane (BH3) is added to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of corresponding ketones or aldehydes. This process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylcyclohexyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and H2SO4.

    Reduction: LiAlH4, NaBH4.

    Substitution: SOCl2, PBr3.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

3-(4-Methylcyclohexyl)butan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylcyclohexyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo protonation and deprotonation, leading to the formation of carbocations. These carbocations can participate in various reactions, such as dehydration to form alkenes or substitution to form alkyl halides .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-cyclohexyl-2-butanol
  • Cyclohexaneethanol, α,β,4-trimethyl

Uniqueness

3-(4-Methylcyclohexyl)butan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications in various fields .

Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

3-(4-methylcyclohexyl)butan-2-ol

InChI

InChI=1S/C11H22O/c1-8-4-6-11(7-5-8)9(2)10(3)12/h8-12H,4-7H2,1-3H3

InChI Key

SCGODHIADJGHRD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C)C(C)O

Origin of Product

United States

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